molecular formula C11H9ClO4 B11816705 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid

Cat. No.: B11816705
M. Wt: 240.64 g/mol
InChI Key: JNDFDEZJZXAHBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and Structural Representation

The IUPAC name for this compound, 3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid , reflects its core structure: a 2,3-dihydro-1,4-benzodioxin ring system substituted with a chlorine atom at position 8 and an acrylic acid group (-CH=CH-COOH) at position 6. The benzodioxin component consists of a benzene ring fused to a 1,4-dioxane ring, with two oxygen atoms at positions 1 and 4. The chlorine substituent occupies the para position relative to the dioxane oxygen, while the acrylic acid group extends from the meta position of the benzene ring.

The SMILES notation O=C(O)/C=C/C1=CC(Cl)=C(OCCO2)C2=C1 provides a linear representation of the structure, indicating the trans (E) configuration of the acrylic acid’s double bond. The "/" and "\" symbols denote the stereochemistry, suggesting that the carboxylic acid group and the benzodioxin ring are on opposite sides of the double bond. This configuration influences the compound’s reactivity and potential intermolecular interactions.

Alternative names include 3-(8-Chloro-2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-enoic acid and 8-Chloro-6-(2-carboxyvinyl)-2,3-dihydro-1,4-benzodioxin , both emphasizing the spatial relationship between functional groups.

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₉ClO₄ corresponds to a molecular weight of 240.64 g/mol . The composition breaks down as follows:

Component Quantity Contribution to Molecular Weight (g/mol)
Carbon 11 132.11
Hydrogen 9 9.07
Chlorine 1 35.45
Oxygen 4 64.00

The chlorine atom contributes 14.7% of the total mass, while the acrylic acid moiety (-C₃H₃O₂) accounts for 31.2%. The benzodioxin ring system (C₈H₆O₂) constitutes the remaining 54.1%. This distribution highlights the compound’s hybrid character, combining aromatic, ether, and carboxylic acid functionalities.

CAS Registry Number and Supplier-Specific Designations

The CAS Registry Number 851721-93-2 uniquely identifies this compound in chemical databases. Supplier-specific designations include:

  • MDL Number : MFCD06382851
  • Catalog Numbers : A1027884 (Ambeed), BLP-018167 (BLD Pharm)

These identifiers facilitate precise referencing in procurement and regulatory contexts. The compound is typically offered at 95% purity , with availability subject to regional stock.

Isomeric Considerations and Stereochemical Configuration

The acrylic acid group introduces the potential for geometric isomerism due to the rigidity of the double bond. The (E)-isomer, as indicated by the SMILES notation, positions the carboxylic acid and benzodioxin groups on opposite sides of the double bond. A hypothetical (Z)-isomer would place these groups on the same side, though no experimental evidence for its existence is documented in the reviewed sources.

The benzodioxin ring’s fused bicyclic structure imposes planarity, restricting conformational flexibility. Substitution patterns further limit positional isomerism: the chlorine atom is fixed at position 8, and the acrylic acid group at position 6, as defined by IUPAC numbering.

Isomer Type Structural Feature Relevance
Geometric (E/Z) Double bond in acrylic acid moiety Affects solubility and reactivity
Positional Chlorine and acrylic acid positions Defined by synthesis pathway

Properties

Molecular Formula

C11H9ClO4

Molecular Weight

240.64 g/mol

IUPAC Name

3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid

InChI

InChI=1S/C11H9ClO4/c12-8-5-7(1-2-10(13)14)6-9-11(8)16-4-3-15-9/h1-2,5-6H,3-4H2,(H,13,14)

InChI Key

JNDFDEZJZXAHBU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Ring-Closing Reaction with Chlorinated Dihydroxybenzaldehyde

Using 3,4-dihydroxy-5-chlorobenzaldehyde as the starting material, the benzodioxin ring is formed via nucleophilic substitution. The reaction proceeds in aqueous sodium hydroxide with tetrabutyl ammonium bromide as a phase-transfer catalyst:

Reaction Conditions

ParameterValue
Molar Ratio1:5 (aldehyde : 1,2-dibromoethane)
TemperatureReflux (100–110°C)
CatalystTetrabutyl ammonium bromide
Reaction Time5 hours

This step yields 8-chloro-2,3-dihydro-1,4-benzodioxin-6-carbaldehyde as an intermediate, which is purified via recrystallization.

StepConditionsYield
Nitrile Hydrolysis6M HCl, reflux, 4 hours92%
DehydrogenationSeO₂, dioxane, 110°C, 6 hours68%

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of primary methods:

MethodStarting MaterialStepsTotal YieldCost Efficiency
Knoevenagel Condensation8-Chloro-benzodioxin-carbaldehyde278%High
Acetonitrile Oxidation2-(8-Chloro-benzodioxin)acetonitrile363%Moderate

The Knoevenagel route is favored for industrial scaling due to fewer steps and higher yields.

Purification and Characterization

Final purification employs recrystallization from ethanol/water mixtures, followed by column chromatography (silica gel, ethyl acetate/hexane). Structural confirmation is achieved via:

  • ¹H NMR : δ 4.28 (4H, benzodioxin OCH₂), δ 6.8–7.6 (3H, aromatic and vinyl protons).

  • IR : 1680 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch).

Challenges and Optimization Strategies

Chloro Substituent Positioning

Electrophilic chlorination of dihydroxybenzaldehyde precursors often leads to regioisomers. Directed ortho-metalation using lithium diisopropylamide (LDA) ensures selective chloro substitution at position 8.

Oxidation Side Reactions

Over-oxidation of the acrylic acid double bond is mitigated by substituting KMnO₄ with milder oxidants like Jones reagent or catalytic TEMPO.

Industrial-Scale Production Considerations

  • Cost Reduction : Bulk synthesis of 3,4-dihydroxy-5-chlorobenzaldehyde from guaiacol derivatives lowers raw material expenses.

  • Waste Management : Recycling dibromoethane and sodium hydroxide minimizes environmental impact.

Emerging Methodologies

Recent advances include photocatalytic C-H activation to construct the benzodioxin ring and microwave-assisted Knoevenagel condensations, reducing reaction times by 40% .

Chemical Reactions Analysis

Types of Reactions

3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid has been investigated for its potential therapeutic applications. Its unique structure allows for interactions with various biological targets, potentially leading to the development of new drugs.

Case Study: Anticancer Activity
Research has demonstrated that derivatives of acrylic acids can exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanisms through which this compound operates are still under investigation but may involve modulation of signaling pathways associated with cell proliferation.

Material Science

The compound can be utilized in the synthesis of polymers and coatings due to its ability to polymerize effectively. Acrylic acids are known for their role in producing superabsorbent materials and adhesives.

Data Table: Polymerization Characteristics

PropertyValue
Polymerization MethodFree radical polymerization
Monomer TypeAcrylic acid derivatives
ApplicationsCoatings, adhesives

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions such as esterification and amide formation.

Case Study: Synthesis of Novel Compounds
A recent study explored the use of this compound as a precursor for synthesizing novel heterocyclic compounds that demonstrated promising biological activity . The methodology involved several steps of functional group transformations that highlight the versatility of this acrylic acid derivative.

Environmental Applications

Research into biodegradable polymers has identified acrylic acids as key components due to their potential for environmental sustainability. The incorporation of this compound into polymer matrices could enhance biodegradability while maintaining desirable mechanical properties.

Data Table: Environmental Impact Assessment

ParameterMeasurement
Biodegradability Rate>70% within 90 days
Toxicity LevelLow (LC50 > 100 mg/L)

Mechanism of Action

The mechanism of action of 3-(8-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

(E)-3-(2,3,4,5-Tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylic Acid (Compound C)

Structural Differences : Lacks the chlorine substituent at position 8 and has an extended tetrahydrodioxocin ring (vs. dihydrodioxin in the target compound) .
Synthesis : Prepared via hydrolysis of ethyl ester precursor (B) with 95% yield, demonstrating higher synthetic efficiency compared to chlorinated analogs .
Physical Properties :

Property Value
Molecular Formula C₁₃H₁₄O₄
Molecular Weight 234.25 g/mol
Melting Point 127–128°C
¹H-NMR (DMSO-d6) δ 7.64 (d, J = 9.54 Hz, 1H)

For example, D1 (nitrophenyl-substituted) showed moderate TNF-α inhibition in molecular docking studies (PDB: 2az5) .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic Acid

Structural Differences : Contains an acetic acid chain (CH₂COOH) instead of acrylic acid (CH₂CH₂COOH) .
Bioactivity : Exhibits anti-inflammatory activity comparable to ibuprofen in carrageenan-induced rat paw edema assays, suggesting that shorter acid chains retain potency but may alter target specificity .

3',4'(1",4"-Dioxino)flavone Derivatives

Structural Differences : Flavone scaffold fused with a 1,4-dioxane ring, differing from the acrylic acid backbone .
Bioactivity : Demonstrates antihepatotoxic effects against CCl₄-induced liver damage in rats. Compound 4g (hydroxymethyl-substituted) showed activity comparable to silymarin, highlighting the importance of substituent positioning for efficacy .

Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)acrylate

Structural Differences: Ethyl ester derivative of the non-chlorinated acrylic acid analog . Synthesis: Synthesized in 93% yield via Knoevenagel condensation, indicating higher efficiency than the chlorinated variant . Applications: Intermediate for further functionalization, such as amide coupling to generate bioactive derivatives .

Structure-Activity Relationship (SAR) Analysis

  • Chlorine Substituent : The 8-chloro group in the target compound enhances AhR binding via hydrophobic and π-π interactions but may reduce aqueous solubility .
  • Acid Chain Length : Acrylic acid derivatives (e.g., target compound, Compound C) show broader receptor interaction profiles than acetic acid analogs due to extended conjugation .
  • Ring Saturation : Tetrahydrodioxocin derivatives (Compound C) exhibit flexibility that may improve binding to larger enzyme active sites compared to rigid dihydrodioxin frameworks .

Biological Activity

3-(8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acrylic acid is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its pharmacological effects and mechanisms of action, supported by relevant research findings and data.

  • Molecular Formula : C11H9ClO4
  • Molecular Weight : 240.64 g/mol
  • CAS Number : 937624-75-4

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following subsections detail specific findings related to these activities.

Antibacterial Activity

Studies have shown that derivatives of benzodioxin compounds can possess significant antibacterial properties. For instance:

  • Activity Against Gram-positive Bacteria : Compounds in this class have demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
CompoundMIC (µg/mL)Bacterial Strain
Compound A32Staphylococcus aureus
Compound B16Bacillus subtilis

These findings suggest that structural modifications in benzodioxin derivatives can enhance their antibacterial efficacy .

Antifungal Activity

The antifungal potential of related compounds has also been investigated:

  • Activity Against Fungal Pathogens : Some derivatives showed activity against Candida albicans, with minimal inhibitory concentrations (MIC) indicating their potential as antifungal agents.
CompoundMIC (µg/mL)Fungal Strain
Compound C64Candida albicans
Compound D32Aspergillus niger

This suggests a promising avenue for developing antifungal treatments based on the benzodioxin structure .

Anticancer Properties

The anticancer activity of this compound has been explored in various studies:

  • Cytotoxic Effects : Research indicates that certain derivatives can selectively induce cytotoxicity in cancer cells while sparing normal cells. For example, compounds have been tested against breast cancer cell lines (e.g., MCF-7) and showed significant inhibition of cell proliferation.
Cell LineIC50 (µM)Observations
MCF-715Significant reduction in viability
A54920Moderate cytotoxicity observed

These results highlight the potential of this compound as a lead structure for developing new anticancer therapies .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and fungal growth.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Q & A

Advanced Research Questions

How can synthetic yields be improved while minimizing byproduct formation?

Methodological Answer:

  • Reaction Optimization :
    • Use microwave-assisted synthesis (100°C, 30 minutes) to reduce reaction time and improve yield .
    • Screen green solvents (e.g., PEG-400) to enhance solubility and reduce side reactions .
  • Byproduct Analysis :
    • LC-MS to identify intermediates (e.g., decarboxylated products).
    • Adjust stoichiometry (aldehyde:malonic acid = 1:1.2) to favor product formation .

Case Study:
A 20% yield increase was achieved by replacing glacial acetic acid with trifluoroethanol, reducing acid-catalyzed side reactions .

What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Experimental Replication :
    • Standardize assay conditions (e.g., bacterial inoculum size, growth medium).
    • Use isogenic bacterial strains to eliminate genetic variability .
  • Orthogonal Assays :
    • Combine MIC assays with live-cell imaging to visualize morphological changes (e.g., filamentation in FtsZ-inhibited cells) .
    • Validate with chequerboard synergy assays to rule out off-target effects .

Example:
Discrepancies in MIC values against P. aeruginosa were traced to differences in cation-adjusted Mueller-Hinton broth formulations .

How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

  • Analog Synthesis :
    • Modify the benzodioxin ring (e.g., replace Cl with CF₃ or NO₂) via electrophilic substitution .
    • Introduce α,β-unsaturated ester derivatives to enhance membrane permeability .
  • Activity Profiling :
    • Test analogs in 3D bacterial biofilm models to assess efficacy against persistent infections .
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to FtsZ .

SAR Insight:
Electron-withdrawing substituents at C8 (e.g., Cl, NO₂) correlate with improved antibacterial potency due to enhanced electrophilic interactions .

What analytical methods are critical for assessing compound stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours .
    • Monitor degradation via UPLC-MS (e.g., hydrolysis of the acrylic acid moiety to aldehydes) .
  • Photostability Testing :
    • Use ICH Q1B guidelines (1.2 million lux hours) to evaluate light sensitivity .

Stabilization Strategies:
Lyophilization with cryoprotectants (e.g., trehalose) improves long-term storage stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.